molecular formula C11H14N4OS3 B11370574 2,4-dimethyl-N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)thiazole-5-carboxamide

2,4-dimethyl-N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)thiazole-5-carboxamide

Cat. No.: B11370574
M. Wt: 314.5 g/mol
InChI Key: SBPMUPTXZBCJRD-UHFFFAOYSA-N
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Description

2,4-dimethyl-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,3-thiazole-5-carboxamide is a complex organic compound that belongs to the class of thiadiazole and thiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dimethyl-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,3-thiazole-5-carboxamide typically involves multiple steps, starting from readily available starting materials

    Formation of Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting hydrazine derivatives with carbon disulfide in the presence of a base such as potassium hydroxide. This reaction forms a hydrazinecarbothioamide intermediate, which is then cyclized to form the thiadiazole ring.

    Introduction of Thiazole Moiety: The thiazole ring can be introduced by reacting the thiadiazole intermediate with α-haloketones under basic conditions. This step involves the formation of a thiazole ring through cyclization.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,4-dimethyl-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,3-thiazole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the propylsulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole and thiadiazole rings, where halogen atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the propylsulfanyl group can yield sulfoxides or sulfones, while reduction of the carbonyl group can yield alcohols.

Scientific Research Applications

2,4-dimethyl-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,3-thiazole-5-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules

    Biology: The compound has shown potential as an antimicrobial agent. Studies have demonstrated its effectiveness against various bacterial and fungal strains.

    Medicine: Research has indicated that the compound may have anticancer properties. It has been shown to inhibit the growth of certain cancer cell lines in vitro.

    Industry: The compound is used in the development of new materials with specific properties, such as conductivity and stability.

Mechanism of Action

The mechanism of action of 2,4-dimethyl-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, inhibiting their activity. For example, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. In cancer cells, the compound may induce apoptosis by activating specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-dimethyl-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,3-thiazole-5-carboxamide
  • 2,4-dimethyl-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,3-thiazole-5-carboxamide
  • 2,4-dimethyl-N-[5-(butylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,3-thiazole-5-carboxamide

Uniqueness

The uniqueness of 2,4-dimethyl-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,3-thiazole-5-carboxamide lies in its specific substitution pattern and the presence of both thiadiazole and thiazole rings

Properties

Molecular Formula

C11H14N4OS3

Molecular Weight

314.5 g/mol

IUPAC Name

2,4-dimethyl-N-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C11H14N4OS3/c1-4-5-17-11-15-14-10(19-11)13-9(16)8-6(2)12-7(3)18-8/h4-5H2,1-3H3,(H,13,14,16)

InChI Key

SBPMUPTXZBCJRD-UHFFFAOYSA-N

Canonical SMILES

CCCSC1=NN=C(S1)NC(=O)C2=C(N=C(S2)C)C

Origin of Product

United States

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